molecular formula C18H24N4 B6445665 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine CAS No. 2640845-81-2

4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine

Cat. No. B6445665
CAS RN: 2640845-81-2
M. Wt: 296.4 g/mol
InChI Key: JQNFSDBEZXCWIO-UHFFFAOYSA-N
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Description

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states .


Synthesis Analysis

The synthesis of similar compounds often involves a multi-step protocol . For example, a novel compound was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .


Molecular Structure Analysis

The molecular structure of similar compounds is usually determined by techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve multiple steps . For example, the synthesis of a novel Mannich derivative involved a four-step protocol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically characterized using techniques such as HRMS, IR, 1H and 13C NMR .

Scientific Research Applications

Neuroprotection and Anti-neuroinflammatory Agents

Triazole-pyrimidine hybrids, which could potentially include “4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine”, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in reducing the expression of endoplasmic reticulum (ER) stress and apoptosis markers in human neuronal cells .

Antiviral Applications

Pyrimidine and its derivatives, including “4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine”, have been proven to have antiviral activity .

Anticancer Applications

These compounds have also been studied for their potential anticancer properties .

Antioxidant Applications

Pyrimidine and its derivatives have been proven to have antioxidant activity .

Antimicrobial Applications

These compounds have been proven to have antimicrobial activity, making them useful in the fight against various bacterial and fungal infections .

Mechanism of Action

Target of Action

The primary targets of 4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine are acetylcholinesterase (AChE) and tumor necrosis factor-α (TNF-α) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory . TNF-α is a cytokine involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against AChE, making it a selective AChE inhibitor . It also shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and TNF-α production in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound affects the cholinergic and inflammatory pathways. By inhibiting AChE, it increases the concentration of acetylcholine in the brain, enhancing cognition functions . Its anti-inflammatory properties are exhibited through the inhibition of NO and TNF-α, key players in the inflammatory pathway .

Pharmacokinetics

Its potent inhibitory activity against ache and significant anti-neuroinflammatory properties suggest that it may have good bioavailability .

Result of Action

The compound’s action results in neuroprotective and anti-neuroinflammatory effects. It exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Its anti-neuroinflammatory properties are demonstrated through the inhibition of NO and TNF-α production .

properties

IUPAC Name

4-methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4/c1-16-9-10-19-18(20-16)22-14-12-21(13-15-22)11-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-10H,5,8,11-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNFSDBEZXCWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine

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